2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole
CAS No.:
Cat. No.: VC13248190
Molecular Formula: C20H19FN4S
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole -](/images/structure/VC13248190.png)
Molecular Formula | C20H19FN4S |
---|---|
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole |
Standard InChI | InChI=1S/C20H19FN4S/c21-15-7-5-14(6-8-15)19-17(13-24-11-9-22-10-12-24)25-16-3-1-2-4-18(16)26-20(25)23-19/h1-8,22H,9-13H2 |
Standard InChI Key | JYZACLHTBPWMNJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)F |
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a fused benzoimidazo[2,1-b]thiazole system, a bicyclic structure combining benzene, imidazole, and thiazole rings. Key substituents include:
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4-Fluorophenyl group: Attached at position 2, this aromatic ring enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
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Piperazine-methyl group: Positioned at position 3, the piperazine moiety improves aqueous solubility and bioavailability through its hydrophilic nitrogen atoms.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉FN₄S |
Molecular Weight | 366.5 g/mol |
CAS Number | 26921-83-5 |
LogP (Predicted) | ~4.2 (estimated via analogs) |
Topological Polar SA | ~54.8 Ų |
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols for this specific compound are scarce, analogous benzoimidazo[2,1-b]thiazoles are synthesized via:
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Cyclocondensation: Reaction of 2-aminobenzothiazole with α-haloketones or aldehydes under acidic conditions.
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Piperazine Functionalization: Post-cyclization alkylation introduces the piperazine-methyl group using reagents like chloromethyl piperazine.
Key Challenges:
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Regioselectivity: Ensuring substitution at the correct positions (C-2 and C-3) requires precise stoichiometry and catalysts.
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Purification: High-resolution chromatography is often needed due to polar byproducts.
Green Chemistry Approaches
Industrial-scale synthesis may employ:
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Microwave-Assisted Reactions: Reducing reaction times from hours to minutes.
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Continuous Flow Systems: Enhancing yield and reproducibility compared to batch processing.
Hypothesized Biological Activities
Table 2: Antimicrobial Activity of Analogous Compounds
Analog Structure | Target Pathogen | MIC (µg/mL) |
---|---|---|
2-Phenyl-imidazo[2,1-b]thiazole | Bacillus subtilis | 16 |
4-Bromo-derivative | MRSA | 8 |
Central Nervous System (CNS) Applications
Piperazine-containing compounds often interact with serotonin (5-HT) and dopamine (D₂) receptors. Molecular modeling suggests the title compound could act as a dual 5-HT₁A agonist/D₂ antagonist, a profile associated with atypical antipsychotics.
Chemical Reactivity and Stability
Electrophilic Substitution
The electron-rich thiazole ring undergoes halogenation at position 5 or 6. For example, bromination in acetic acid yields mono- or di-substituted derivatives.
Hydrolytic Stability
The piperazine-methyl bond is susceptible to acidic hydrolysis (e.g., HCl/MeOH), cleaving the molecule into piperazine and carboxylic acid fragments.
Future Research Directions
Targeted Drug Design
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Optimizing Bioavailability: Introducing sulfonyl or acetyl groups to the piperazine ring may enhance blood-brain barrier penetration.
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Structure-Activity Relationships (SAR): Systematic variation of the 4-fluoro substituent (e.g., Cl, Br) could refine antimicrobial selectivity.
Environmental Impact Studies
Assessing the ecotoxicity of synthetic byproducts is critical for sustainable scale-up.
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